In Vitro Cytotoxicity Comparison
In vitro studies have quantified the cytotoxic activity of 3-Amino-6-(methylthio)pyridazine against human cancer cell lines. The compound exhibited an IC₅₀ value of 15 µM against MDA-MB-231 (breast cancer) cells and 10 µM against HT-29 (colon cancer) cells . While this evidence derives from a vendor-compiled data sheet rather than a primary peer-reviewed study, it provides a baseline quantitative benchmark. For comparison, structurally related 3-amino-6-chloropyridazine derivatives with alkylthio substituents have demonstrated IC₅₀ values in the range of 25-50 µM against similar cell lines in other studies, suggesting that the specific 6-methylthio substitution may contribute to enhanced potency [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15 µM (MDA-MB-231); IC₅₀ = 10 µM (HT-29) |
| Comparator Or Baseline | 3-amino-6-chloropyridazine derivatives (various alkylthio substituents): IC₅₀ range ~25-50 µM |
| Quantified Difference | 2- to 5-fold lower IC₅₀ (more potent) for the target compound in the referenced cell lines |
| Conditions | MTT assay; 48-72 hour exposure; MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines |
Why This Matters
For researchers screening compound libraries for anticancer lead identification, this quantitative potency difference informs prioritization and procurement of the specific 6-methylthio derivative over the more common 6-chloro precursor.
- [1] Park, E. H., & Park, M. S. (2005). Synthesis and Anticancer Activities of New 3-Allylthio-6-(mono or disubstituted)aminopyridazines. Journal of the Korean Chemical Society, 49(1), 56-62. doi:10.5012/jkcs.2005.49.1.056 View Source
